7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one
Overview
Description
7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a ketone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The nitrogen atom and ketone group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, receptor binding, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7-azaspiro[3.5]nonan-2-one: Similar structure but with a methyl group instead of a dimethyl group.
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
7,7-Dimethyl-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a ketone group. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7,7-dimethyl-1-azaspiro[3.5]nonan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)3-5-10(6-4-9)7-8(12)11-10/h3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIFJUXEPKGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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